molecular formula C21H18N2OS B2759776 (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile CAS No. 476669-00-8

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile

Cat. No. B2759776
M. Wt: 346.45
InChI Key: DSUKZFMPFKPCRE-ZDLGFXPLSA-N
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Description

“(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has an acrylonitrile group, which is a type of organic compound with a carbon-carbon double bond and a nitrile group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the addition of the acrylonitrile group. The exact synthesis would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the acrylonitrile group would likely have a significant impact on the compound’s structure.



Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its structure. The thiazole ring and the acrylonitrile group could potentially react with other compounds under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure.


Scientific Research Applications

Antimicrobial Properties

A study investigated the thermal and antimicrobial properties of cationic methacrylic polymers, which involved a novel methacrylic monomer similar in structure to the specified compound. The study focused on the influence of side chain structure on antimicrobial activity, demonstrating effectiveness against a range of bacteria and yeast. These findings suggest potential applications in antimicrobial coatings and materials (Cuervo-Rodríguez et al., 2019).

Synthesis and Characterization

Another research effort presented the synthesis of E and Z isomers of a compound with a similar structural framework, including their crystal structures. This work provides insights into the synthesis techniques and structural analysis that could be applied to the compound , offering a basis for further chemical and material science research (Shinkre et al., 2008).

Optical Properties

Research on diphenylacrylonitrile derivatives with structures similar to the specified compound revealed aggregation-enhanced emission (AIE) effects and distinct piezochromic behaviors under hydrostatic pressure. These properties are crucial for the development of advanced materials with potential applications in sensing, imaging, and optoelectronics (Ouyang et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a volatile compound, it could pose a risk of inhalation. If it is a reactive compound, it could pose a risk of chemical burns or reactions.


Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has potential as a drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials.


properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-7-8-17(9-15(14)2)20-13-25-21(23-20)18(12-22)10-16-5-4-6-19(11-16)24-3/h4-11,13H,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUKZFMPFKPCRE-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile

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